molecular formula C16H10F7N3O B15283105 4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine

4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine

Cat. No.: B15283105
M. Wt: 393.26 g/mol
InChI Key: CIYNPTCEWADRCB-UHFFFAOYSA-N
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Description

4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine is a fluorinated heterocyclic compound. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine typically involves multi-step reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized with a triazine precursor under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine lies in its specific arrangement of fluorine atoms and the triazine ring, which imparts distinct chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H10F7N3O

Molecular Weight

393.26 g/mol

IUPAC Name

[2,2-bis(trifluoromethyl)-3H-pyrido[1,2-b][1,2,4]triazin-4-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H10F7N3O/c17-11-6-2-1-5-10(11)13(27)26-9-14(15(18,19)20,16(21,22)23)24-12-7-3-4-8-25(12)26/h1-8H,9H2

InChI Key

CIYNPTCEWADRCB-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2C=CC=CN2N1C(=O)C3=CC=CC=C3F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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